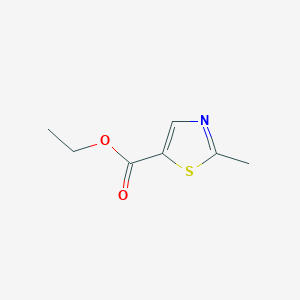

Ethyl 2-methylthiazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCQTMZHDQSNOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510392 | |

| Record name | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79836-78-5 | |

| Record name | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 2-methylthiazole-5-carboxylate" basic properties

An In-depth Technical Guide on Ethyl 2-methylthiazole-5-carboxylate

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, targeted at researchers, scientists, and professionals in drug development.

Core Properties

This compound is a heterocyclic compound belonging to the thiazole class. Its fundamental properties are summarized below.

Physicochemical Properties

The key physical and chemical identifiers for this compound are presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [1][2] |

| Molecular Weight | 171.22 g/mol | [1][2] |

| CAS Number | 79836-78-5 | [1] |

| Appearance | Solid | |

| Form | Solid | |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); less soluble in water. (Note: Data for the related methyl ester)[3] | |

| Storage Class | 11 - Combustible Solids |

Structural Identifiers

Structural representations and identifiers are crucial for database searches and chemical informatics.

| Identifier | Value | Source |

| SMILES String | O=C(OCC)C1=CN=C(C)S1 | |

| InChI | 1S/C7H9NO2S/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3 | |

| InChI Key | ORCQTMZHDQSNOJ-UHFFFAOYSA-N |

Synthesis Protocols

The synthesis of thiazole derivatives is of significant interest. A practical one-pot procedure for synthesizing 2-substituted-4-methylthiazole-5-carboxylates has been developed as an efficient alternative to traditional two-step reactions.

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A facile one-pot synthesis method has been developed for ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives from commercially available materials.[4]

Materials:

-

Ethyl acetoacetate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Water

-

Tetrahydrofuran (THF)

Experimental Procedure:

-

A mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.

-

NBS (0.06 mol) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material is monitored by thin-layer chromatography (TLC).

-

Thiourea (0.05 mol) is added to the mixture.

-

The reaction mixture is heated to 80°C for 2 hours to yield the product.

This method is noted for its mild reaction conditions and good yields.[4]

A plausible mechanism for this one-pot reaction has been proposed.[4] The general workflow is depicted below.

Caption: Workflow for the one-pot synthesis of thiazole derivatives.

Applications in Research and Drug Development

Thiazole ring systems are important structural motifs in medicinal chemistry.

-

Drug Development : The 2-Amino-1,3-thiazole ring system is a scaffold used in the development of drugs for treating allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[4]

-

Antineoplastic Potential : Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity against various human cells, indicating a promising potential as antineoplastic agents.[4]

-

Chemical Intermediate : This class of compounds serves as crucial building blocks in organic synthesis for preparing biologically important and medicinally useful agents.[4] For instance, a related compound, ethyl 2-bromothiazole-5-carboxylate, is a raw material for synthesizing an effective anti-gout drug.[5]

Safety and Handling

Proper handling and storage are essential when working with this chemical.

| Hazard Information | Details | Source |

| Storage Class | 11 - Combustible Solids | |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [6] |

| GHS Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [6][7] |

The logical relationship for assessing the utility of this compound in a research context is outlined below.

Caption: Logical flow for evaluating a chemical compound for research.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. ETHYL 5-METHYLTHIAZOLE-2-CARBOXYLATE CAS#: 58334-08-0 [m.chemicalbook.com]

- 3. Buy Methyl 2-ethyl-thiazole-5-carboxylate (EVT-8705908) [evitachem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Page loading... [guidechem.com]

- 6. achmem.com [achmem.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to Ethyl 2-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-methylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, structural characteristics, and known properties, while also outlining a plausible synthetic route based on established chemical principles.

Chemical Identity and Structure

IUPAC Name: ethyl 2-methyl-1,3-thiazole-5-carboxylate[1][2]

Structure:

The structure of this compound features a central thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. A methyl group is attached at the 2-position, and an ethyl carboxylate group is at the 5-position.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information.

| Property | Value | Source(s) |

| Molecular Weight | 171.22 g/mol | [1][2] |

| CAS Number | 79836-78-5 | [1] |

| Physical Form | Solid | [3] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | |

| Storage Class | 11 - Combustible Solids | [3] |

Synthesis

Proposed Experimental Protocol: Hantzsch Thistle Synthesis

The synthesis of this compound can be envisioned through the reaction of ethyl 2-chloroacetoacetate with thioacetamide.

Reaction Scheme:

Caption: Proposed Hantzsch synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reactant: To the stirred solution, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions such as solvent, temperature, and reaction time.

Biological and Pharmaceutical Context

While there is a lack of specific biological data for this compound, the thiazole moiety is a well-established pharmacophore in drug discovery. Thiazole-containing compounds are known to exhibit a wide range of biological activities.

Derivatives of the closely related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, have been reported to possess significant antileukemic, antimicrobial, and anticancer properties.[5][6] The 2-aminothiazole ring system is a key component in drugs developed for allergies, hypertension, inflammation, and various infections.[5]

The biological potential of this compound remains an area for future investigation. Its structural similarity to other biologically active thiazoles suggests it could serve as a valuable building block for the synthesis of novel therapeutic agents. Potential areas of research could include its evaluation as an antimicrobial, anti-inflammatory, or anticancer agent.

The workflow for investigating the biological potential of this compound would typically involve a series of screening and validation steps.

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a heterocyclic compound with a well-defined structure. While detailed experimental and biological data are sparse in the public domain, its synthesis can be approached through established methods like the Hantzsch thiazole synthesis. The prevalence of the thiazole core in numerous pharmaceuticals suggests that this compound holds potential as a scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its biological activity.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scribd.com [scribd.com]

- 3. This compound 79836-78-5 [sigmaaldrich.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl 2-methylthiazole-5-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-methylthiazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Table 4: Mass Spectrometry Data

A key piece of mass spectrometry data has been identified.

| m/z | Interpretation |

| 172.0 | [M+H]⁺ |

This corresponds to the protonated molecule of this compound, confirming its molecular weight of 171.22 g/mol .[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of chemical compounds. The following sections detail the generalized experimental methodologies for NMR, IR, and MS analyses of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A standard protocol involves dissolving 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then filtered into a clean NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for liquids or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile molecules, typically producing a protonated molecule [M+H]⁺.

Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.

Visualized Experimental Workflow and Structural Information

To further clarify the process of spectroscopic analysis and the structural information derived from it, the following diagrams are provided.

Caption: A diagram illustrating the general workflow of spectroscopic analysis.

Caption: A diagram showing a hypothetical mass spectrometry fragmentation pathway.

References

"Ethyl 2-methylthiazole-5-carboxylate" molecular weight and formula

This guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of Ethyl 2-methylthiazole-5-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole rings are significant structural motifs in many biologically active compounds.

| Property | Value | Citations |

| Molecular Formula | C₇H₉NO₂S | [1][2][3] |

| Molecular Weight | 171.22 g/mol | [1][2][3] |

| CAS Number | 79836-78-5 | [2] |

| Appearance | Solid | [2] |

| InChI Key | ORCQTMZHDQSNOJ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | O=C(OCC)C1=CN=C(C)S1 | [2] |

Synthesis and Experimental Protocols

The synthesis of thiazole derivatives is a well-established area of organic chemistry. This compound and its derivatives can be synthesized through various routes, often involving the condensation of a thioamide with an α-halocarbonyl compound, a reaction known as the Hantzsch thiazole synthesis.

One common method for the synthesis of related ethyl 2-substituted-4-methylthiazole-5-carboxylates involves a one-pot reaction. For instance, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a structurally similar compound, can be achieved by reacting ethyl acetoacetate with a halogenating agent like N-bromosuccinimide (NBS), followed by the addition of thiourea.[4]

A general synthetic pathway for 2-substituted thiazole-5-carboxylates can also be achieved through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides.[5]

Below is a generalized workflow for the synthesis of this compound derivatives.

References

An In-depth Technical Guide on the Solubility and Physical Properties of Ethyl 2-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylthiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established broad-spectrum biological activities of the thiazole scaffold. Understanding its fundamental physical and chemical properties, particularly its solubility, is paramount for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physical properties of this compound and its analogs, outlines detailed experimental protocols for solubility determination, and discusses the potential biological relevance of this class of compounds.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and mechanism of action studies. While comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, data for closely related analogs and the core thiazole structure provide valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Methyl 2-ethyl-thiazole-5-carboxylate | General Thiazole Derivatives |

| CAS Number | 79836-78-5 | Not specified | Variable |

| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S[1] | Variable |

| Molecular Weight | 171.22 g/mol | 173.22 g/mol [1] | Variable |

| Appearance | Solid | Colorless to pale yellow liquid or solid[1] | Crystalline solids or liquids |

| Melting Point | Not available | Approx. 60–65 °C[1] | Varies widely with substitution |

| Boiling Point | Not available | Not available | Varies widely with substitution |

| Solubility | Data not available | Generally soluble in organic solvents (e.g., ethanol, dichloromethane); less soluble in water.[1] | Generally good solubility in organic solvents; aqueous solubility depends on substituents. |

| Storage Class | 11 - Combustible Solids | Not specified | Variable |

Solubility Profile and Experimental Determination

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility in various experimental assays. The ester functionality and the thiazole ring in this compound suggest a degree of polarity, while the ethyl and methyl groups contribute to its lipophilicity. Consequently, it is expected to exhibit good solubility in a range of organic solvents and limited solubility in aqueous media.

General Solubility Characteristics

Based on the structure and data from analogous compounds, this compound is predicted to be:

-

Soluble in: Polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Slightly soluble to insoluble in: Water and nonpolar solvents (e.g., hexane, toluene).

Experimental Protocol for Qualitative Solubility Determination

A systematic approach to determine the solubility of a compound in various solvents is essential for characterization. The following protocol outlines a standard procedure for qualitative solubility testing.

Materials:

-

This compound

-

Small test tubes (10 x 75 mm)

-

Spatula

-

Vortex mixer

-

Solvents:

-

Deionized Water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Dichloromethane

-

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the test solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is considered "soluble." If a significant portion of the solid remains, it is "insoluble." If partial dissolution occurs, it is "slightly soluble."

-

Systematic Testing: Follow the workflow illustrated in the diagram below to classify the compound based on its solubility in different aqueous solutions.

Workflow for Solubility Classification:

Caption: Experimental workflow for the qualitative solubility classification of an organic compound.

Biological and Pharmacological Context

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Thiazole derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[2]

Potential Mechanisms of Action

While the specific biological targets of this compound are not yet elucidated, related molecules have shown promise in several areas:

-

Enzyme Inhibition: A closely related compound, "Methyl 2-ethyl-thiazole-5-carboxylate," is suggested to act as an inhibitor of enzymes such as xanthine oxidase, which is involved in purine metabolism.[1] This inhibitory action is a common mechanism for thiazole-containing drugs.

-

Anticancer and Antimicrobial Activity: Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity and are being explored as potential dual anticancer and antimicrobial agents.[3][4]

Generalized Signaling Pathway: Enzyme Inhibition

The following diagram illustrates a generalized concept of how a thiazole derivative, such as this compound, might exert its biological effect through enzyme inhibition, a common mechanism for this class of compounds.

Caption: Generalized pathway of enzyme inhibition by a thiazole derivative.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery, stemming from the well-established pharmacological importance of the thiazole core. This guide has summarized the available physicochemical data and provided a detailed, practical protocol for the systematic evaluation of its solubility. Furthermore, the potential biological activities, particularly enzyme inhibition, have been highlighted as a promising area for future research. A thorough understanding of the properties outlined herein is essential for any researcher or scientist aiming to unlock the full therapeutic potential of this and related thiazole derivatives. Further quantitative studies are warranted to precisely define its solubility and to explore its specific biological targets and mechanisms of action.

References

"Ethyl 2-methylthiazole-5-carboxylate" CAS number and safety information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-methylthiazole-5-carboxylate, including its chemical identity, safety information, physicochemical properties, synthesis protocols, and known biological activities. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

This compound is a heterocyclic compound belonging to the thiazole class. Its unique structural features make it a valuable building block in medicinal chemistry and materials science.

CAS Number: 79836-78-5

Molecular Formula: C₇H₉NO₂S

Molecular Weight: 171.22 g/mol

IUPAC Name: ethyl 2-methyl-1,3-thiazole-5-carboxylate

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 79836-78-5 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂S | [2][3] |

| Molecular Weight | 171.22 g/mol | [2][3] |

| Physical Form | Solid | |

| Boiling Point | 88 - 90 °C at 5 mmHg | |

| 242.127 °C at 760 mmHg (Predicted) | [4] | |

| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.61 ± 0.10 (Predicted) | [2] |

| InChIKey | ORCQTMZHDQSNOJ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCOC(=O)C1=CN=C(S1)C | [1] |

Safety Information

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The following information is based on available safety data sheets.

Signal Word: Warning

Pictograms: GHS07: Exclamation Mark

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[2]

Storage: Store in a well-ventilated place. Keep cool. Recommended storage temperature is 2-8°C.[2]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound is through the Hantzsch thiazole synthesis. The following is a representative protocol.

Reaction: Thioacetamide + Ethyl 2-chloro-3-oxobutanoate → this compound

Materials:

-

Thioacetamide

-

Ethyl 2-chloro-3-oxobutanoate

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other mild base)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve equimolar amounts of thioacetamide and ethyl 2-chloro-3-oxobutanoate in ethanol.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

References

The Thiazole Ring: A Privileged Scaffold in Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds. This guide provides a comprehensive overview of the biological significance of the thiazole ring in pharmaceuticals, detailing its diverse therapeutic applications, mechanisms of action, and the structure-activity relationships that govern its potency. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed protocols for essential experimental assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the thiazole core in drug discovery and development.

Therapeutic Landscape of Thiazole-Containing Pharmaceuticals

The versatility of the thiazole ring is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. Thiazole-based compounds have been successfully developed and approved for a range of therapeutic areas, and numerous others are in various stages of clinical and preclinical development.[1]

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[2][3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and disruption of the cell cycle.[5][6]

Quantitative Data on Anticancer Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [7] |

| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [7] |

| 2-(hydrazinyl)-1,3-thiazole 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |

| 2-(hydrazinyl)-1,3-thiazole 4c | HepG2 (Liver) | 7.26 ± 0.44 | [8] |

| Thiazole derivative 8 | MCF-7 (Breast) | 3.36 ± 0.06 | [9] |

| Thiazole derivative 3b (PI3Kα/mTOR inhibitor) | Leukemia HL-60(TB) | GI50 = 2.32 | [10] |

| Thiazole derivative 3e (PI3Kα/mTOR inhibitor) | Leukemia HL-60(TB) | GI50 = 2.29 | [10] |

| 4-chlorophenylthiazole derivative III (VEGFR-2 inhibitor) | - | 0.051 (51.09 nM) | [11] |

Antimicrobial Activity

The thiazole moiety is a key component in many antimicrobial agents, demonstrating efficacy against a wide range of bacterial and fungal pathogens.[12][13] The increasing prevalence of antimicrobial resistance has spurred significant research into novel thiazole-based compounds as a promising avenue for new anti-infective therapies.[14][15]

Quantitative Data on Antimicrobial Thiazole Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazole derivative 3a | E. coli | 4.88 | [16] |

| Thiazole derivative 3a | S. aureus | 4.88 | [16] |

| Thiazole derivative 8a | S. aureus | 9.77 | [16] |

| 2,4-disubstituted 1,3-thiazole 38 | B. subtilis | 4.51 | [17] |

| 2,4-disubstituted 1,3-thiazole 38 | E. coli | 4.60 | [17] |

| Thiazole derivative 3 | S. aureus (MRSA) | 0.23-0.7 (mg/mL) | [18] |

| Thiazole derivative 9 | A. fumigatus | 0.06-0.23 (mg/mL) | [18] |

Anti-inflammatory Activity

Thiazole derivatives have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[19] This dual-inhibitory action is a sought-after characteristic for developing safer and more effective anti-inflammatory drugs.

Quantitative Data on Anti-inflammatory Thiazole Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Thiazole derivative 6b | COX-2 | 11.65 ± 6.20 | [2] |

| Pyrazolyl-thiazolidinone 16a | COX-2 | - (S.I. 134.6) | [2] |

| Pyrazolyl-thiazolidinone 18f | COX-2 | - (S.I. 42.13) | [2] |

Mechanisms of Action: A Deeper Dive

The therapeutic effects of thiazole-containing pharmaceuticals are underpinned by their interaction with a variety of biological targets and modulation of key signaling pathways.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6] Several thiazole derivatives have been developed as potent inhibitors of this pathway, acting as single or dual inhibitors of PI3K and mTOR.[10][20]

Induction of Apoptosis

A key mechanism through which thiazole-based anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of a cascade of caspases.[11]

Inhibition of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer.[21][22][23][24][25] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Thiazole derivatives have been shown to inhibit this pathway at various points.

Key Experimental Protocols

The characterization of thiazole-based pharmaceuticals relies on a suite of standardized in vitro assays. Detailed methodologies for several key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Thiazole derivative stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottomed sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Paper disks impregnated with known concentrations of the thiazole derivative

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Placement: Aseptically place the antimicrobial-impregnated disks onto the surface of the agar using sterile forceps. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27][28]

Materials:

-

Cells treated with the thiazole derivative

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[29][30][31][32]

Materials:

-

Cells treated with the thiazole derivative

-

70% cold ethanol

-

PBS

-

Propidium Iodide staining solution containing RNase A

Procedure:

-

Cell Fixation: Harvest the treated and control cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix for at least 30 minutes on ice.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[33][34][35][36][37]

Materials:

-

Purified kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Thiazole derivative

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the thiazole derivative in the appropriate buffer.

-

Kinase Reaction Setup: In a microplate, add the kinase, the thiazole derivative at various concentrations, and the kinase reaction buffer.

-

Reaction Initiation: Initiate the reaction by adding the substrate and ATP.

-

Incubation: Incubate the plate at the optimal temperature and for the optimal time for the specific kinase.

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) of Thiazole Derivatives

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding the SAR is crucial for the rational design of more potent and selective drug candidates.[1][2][14][15][38][39][40][41]

-

Anticancer Activity: For many anticancer thiazoles, the presence of specific aryl or heteroaryl groups at the 2- and 4-positions of the thiazole ring is critical for activity. Modifications of these substituents can significantly impact potency and selectivity towards different cancer cell lines. For example, in some series, electron-withdrawing groups on a phenyl ring at the 4-position enhance cytotoxic activity.

-

Antimicrobial Activity: The antimicrobial spectrum and potency of thiazole derivatives can be modulated by the substituents at various positions. For instance, the introduction of a lipophilic group can enhance cell wall penetration in bacteria. The nature of the substituent at the 2-position of the thiazole ring often plays a key role in determining the antibacterial and antifungal efficacy.

-

Anti-inflammatory Activity: For anti-inflammatory thiazoles targeting COX/LOX enzymes, the presence of specific acidic or non-acidic moieties and the overall molecular conformation are important for binding to the active sites of these enzymes. The substitution pattern on the aryl rings attached to the thiazole core can influence the selectivity for COX-2 over COX-1.

Conclusion

The thiazole ring continues to be a remarkably versatile and valuable scaffold in the discovery and development of new pharmaceutical agents. Its presence in a wide array of clinically used drugs is a testament to its favorable pharmacological properties. The ongoing exploration of novel thiazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for addressing unmet medical needs across a spectrum of diseases, from cancer and infectious diseases to inflammatory disorders. The experimental protocols and pathway analyses provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this privileged heterocyclic system.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. media.neliti.com [media.neliti.com]

- 3. ijpda.org [ijpda.org]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]

- 12. jchemrev.com [jchemrev.com]

- 13. jchemrev.com [jchemrev.com]

- 14. mdpi.com [mdpi.com]

- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies | MDPI [mdpi.com]

- 19. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. NF-κB - Wikipedia [en.wikipedia.org]

- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 28. Flow cytometry with PI staining | Abcam [abcam.com]

- 29. vet.cornell.edu [vet.cornell.edu]

- 30. ucl.ac.uk [ucl.ac.uk]

- 31. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 32. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 33. benchchem.com [benchchem.com]

- 34. benchchem.com [benchchem.com]

- 35. In vitro kinase assay [protocols.io]

- 36. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. bmglabtech.com [bmglabtech.com]

- 38. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 39. Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

The Synthesis of Thiazole Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the core synthetic methodologies for thiazole derivatives, offering detailed protocols and insights for researchers and scientists in drug development.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in a multitude of clinically approved drugs and pharmacologically active compounds.[1][2][3][4][5] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[2][3][6][7] This technical guide provides a comprehensive overview of the principal synthetic routes to thiazole derivatives, with a focus on the Hantzsch synthesis, the Cook-Heilbron synthesis, and other significant methodologies. Detailed experimental protocols and quantitative data are presented to facilitate their practical application in a research and development setting.

Core Synthetic Methodologies

The construction of the thiazole ring can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern on the thiazole core.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazoles.[8][9][10] This reaction involves the condensation of an α-haloketone with a thioamide.[8][11][12] The versatility of this method allows for the synthesis of a wide variety of substituted thiazoles by varying the starting materials.

A plausible mechanism for the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [11]

-

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate solution (20 mL)

-

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a stir bar.

-

Heat the mixture to 100°C with stirring for 30 minutes.

-

Allow the reaction to cool to room temperature.

-

Pour the contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the filter cake with water.

-

Dry the solid product to obtain 2-amino-4-phenylthiazole.

-

-

Purification and Characterization:

-

The crude product can often be purified by recrystallization.

-

Characterization can be performed using techniques such as Thin Layer Chromatography (TLC), melting point determination, and NMR spectroscopy.[11]

-

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles.[13][14] This reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or their esters.[12][13][15] The reaction proceeds under mild conditions, often at room temperature.[13]

The mechanism is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide. This is followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole-2-thiol.

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazoles [14]

-

Materials:

-

α-Aminonitrile

-

Carbon disulfide

-

Solvent (e.g., ethanol)

-

-

Procedure:

-

Dissolve the α-aminonitrile in a suitable solvent.

-

Add carbon disulfide to the solution.

-

Stir the reaction mixture at room temperature. The reaction time can vary depending on the specific substrates.

-

Monitor the reaction progress using TLC.

-

Upon completion, the product can be isolated by filtration or evaporation of the solvent.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent.

-

Gabriel Thiazole Synthesis

The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles by reacting an acylamino-ketone with phosphorus pentasulfide.[1] This method involves the thionation of the amide carbonyl group followed by cyclization.

Conceptual Workflow for Gabriel Thiazole Synthesis

Caption: General workflow for the Gabriel synthesis of 2,5-disubstituted thiazoles.

Quantitative Data on Thiazole Synthesis

The following table summarizes representative yields for various thiazole synthesis methods. It is important to note that yields are highly dependent on the specific substrates, reaction conditions, and purification techniques employed.

| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |

| Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | 2-Amino-4-phenylthiazole | High | [11] |

| Hantzsch Synthesis | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | 79-90% | [16] |

| Microwave-assisted Hantzsch | Ethyl bromopyruvate, Thioamides | Thiazoles | High | [17] |

Biological Significance and Signaling Pathways

Thiazole derivatives are integral to numerous FDA-approved drugs, highlighting their therapeutic importance.[4] For instance, the thiazole moiety is a key component of the anti-cancer drug Dasatinib and the antibiotic Cefixime.[18] The biological activity of thiazole derivatives often stems from their ability to interact with specific enzymes or receptors within cellular signaling pathways.

Many thiazole-containing compounds exhibit anti-inflammatory properties by modulating pathways involving cyclooxygenase (COX) enzymes or cytokine signaling. In oncology, thiazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.

Simplified Representation of a Kinase Inhibition Pathway

Caption: Thiazole derivatives acting as kinase inhibitors can block signaling pathways that lead to cancer cell proliferation.

Modern Synthetic Approaches

While classical methods remain robust, contemporary research focuses on developing more efficient, sustainable, and versatile synthetic strategies. These include:

-

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for reactions like the Hantzsch synthesis.[17]

-

One-Pot Multi-Component Reactions: These reactions enhance efficiency by combining multiple synthetic steps into a single operation, often with the aid of catalysts.[16]

-

Green Chemistry Approaches: The use of environmentally benign solvents, such as ionic liquids, and catalyst-free conditions are gaining prominence.[9]

The continuous evolution of synthetic methodologies promises to expand the chemical space of accessible thiazole derivatives, thereby fueling the discovery of novel therapeutic agents. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the potential of this remarkable heterocyclic scaffold.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. media.neliti.com [media.neliti.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. synarchive.com [synarchive.com]

- 9. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Thiazole - Wikipedia [en.wikipedia.org]

- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sussex.figshare.com [sussex.figshare.com]

- 18. benchchem.com [benchchem.com]

Potential Biological Activities of Ethyl 2-methylthiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylthiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole ring, a core structure in many biologically active molecules. While primarily utilized as a versatile synthetic intermediate in the development of novel therapeutic agents, particularly in the antiviral domain, the inherent biological activities of the title compound itself are not extensively documented in publicly available literature. This technical guide consolidates the known applications of this compound as a chemical building block and explores its potential biological activities by examining the pharmacological profiles of structurally related compounds. This analysis suggests potential for this molecule in antimicrobial, anticancer, and anti-inflammatory research, warranting further investigation.

Introduction

The thiazole nucleus is a fundamental scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its success as a pharmacophore. This compound, with its characteristic substitution pattern, represents a key starting material for the synthesis of more complex thiazole derivatives. Its documented use in the synthesis of retroviral protease inhibitors and Hepatitis B virus (HBV) core protein modulators underscores its importance in antiviral drug discovery.[1][2][3]

Known Role as a Synthetic Intermediate

The primary documented application of this compound is as a precursor in multi-step organic syntheses. Notably, it has been employed in the generation of:

-

Retroviral Protease Inhibitors: This compound has been utilized as a building block in the synthesis of molecules designed to inhibit viral proteases, such as HIV protease, which are essential for viral replication.[1][3]

-

Hepatitis B Virus (HBV) Core Protein Modulators: It serves as a key intermediate in the development of allosteric modulators of the HBV core protein (Cp), a critical component in the viral life cycle.[2][4]

The synthetic utility of this compound is highlighted in the following generalized workflow:

Potential Biological Activities based on Analogues

Direct experimental data on the biological activities of this compound is limited. However, by examining structurally similar compounds, we can infer its potential pharmacological profile.

Antimicrobial, Antifungal, Antiviral, and Antitumor Activities

The methyl ester analog, Mthis compound , has been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[5] This suggests that the ethyl ester variant may possess a similar spectrum of activity, although potency may vary. The thiazole ring is a known pharmacophore in a variety of antimicrobial and anticancer agents.

Xanthine Oxidase Inhibition

Mthis compound has also been identified as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions such as gout and hyperuricemia.[5] Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against this enzyme.

Anti-inflammatory and Analgesic Effects

Structurally related compounds, such as 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid, have been suggested to possess anti-inflammatory and analgesic properties. This raises the possibility that this compound could serve as a scaffold for the development of novel anti-inflammatory and analgesic agents.

Antioxidant Properties

A derivative, Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, has demonstrated antioxidant and potential anticancer properties in preclinical studies.[6] The thiazole core itself can contribute to antioxidant activity, suggesting that this compound may have some radical scavenging potential.

Quantitative Data Summary

As there is no direct quantitative biological data available for this compound, the following table summarizes data for a closely related analogue to provide a potential reference point.

| Compound | Biological Activity | Target/Assay | Quantitative Data (IC50/EC50) | Reference |

| Mthis compound | Xanthine Oxidase Inhibition | In vitro enzyme assay | Data not specified | [5] |

| Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Anticancer | Preclinical studies | Data not specified | [6] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the activities of related compounds, the following general methodologies would be appropriate for its screening.

General Antimicrobial Susceptibility Testing

A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

In Vitro Anticancer Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on various cancer cell lines.

Xanthine Oxidase Inhibition Assay

The inhibitory effect on xanthine oxidase can be determined by monitoring the oxidation of xanthine to uric acid, which can be measured spectrophotometrically.

Signaling Pathways

Direct modulation of specific signaling pathways by this compound has not been elucidated. However, based on the activities of its derivatives and related compounds, potential interactions with the following pathways could be investigated:

-

Viral Replication Pathways: Given its use in synthesizing antiviral agents, derivatives of this compound likely interfere with key viral enzymes and proteins necessary for replication.

-

Inflammatory Pathways: Potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating signaling cascades such as the NF-κB pathway.

-

Cancer-Related Pathways: Potential anticancer activity could involve the modulation of pathways related to cell cycle progression, apoptosis, and angiogenesis.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with significant potential for the development of new therapeutic agents. While direct evidence of its biological activity is currently lacking, the pharmacological profiles of structurally related compounds strongly suggest that it may possess antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. Future research should focus on the direct biological evaluation of this compound to elucidate its intrinsic activity and to guide the rational design of novel derivatives with enhanced potency and selectivity. In silico screening and computational studies could also provide valuable insights into its potential molecular targets and mechanisms of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US11814376B2 - Hepatitis b core protein modulators - Google Patents [patents.google.com]

- 5. Buy Mthis compound | 53233-90-2 [smolecule.com]

- 6. archives.ijper.org [archives.ijper.org]

Ethyl 2-methylthiazole-5-carboxylate: A Core Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methylthiazole-5-carboxylate is a versatile heterocyclic compound that has garnered significant attention in the field of organic synthesis, particularly in medicinal chemistry. Its unique structural features, including a reactive thiazole core, an ethyl ester group, and a methyl substituent, make it a valuable starting material for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications as a key building block in the development of pharmaceuticals and other bioactive molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. In the case of this compound, this would involve the reaction of thioacetamide with an appropriate α-halo-β-ketoester.

A general workflow for the Hantzsch synthesis is depicted below:

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 2-methylthiazole-5-carboxylate from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of Ethyl 2-methylthiazole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Hantzsch thiazole synthesis, adapted for a one-pot procedure starting from the readily available ethyl acetoacetate.[1][2][3] This efficient method avoids the isolation of the intermediate α-haloketone, thereby simplifying the experimental procedure and potentially increasing the overall yield.[4][5][6]

The derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity, highlighting the pharmacological importance of this class of compounds.[4][6] The thiazole ring system is a key structural motif in a variety of therapeutic agents used for treating allergies, hypertension, inflammation, and infections.[4][6]

Experimental Protocol

This protocol outlines a one-pot synthesis of this compound from ethyl acetoacetate. The procedure involves an in-situ bromination of ethyl acetoacetate followed by cyclization with thioacetamide.

Materials:

-

Ethyl acetoacetate (EAA)

-

N-Bromosuccinimide (NBS)

-

Thioacetamide

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and tetrahydrofuran (THF).[4][7]

-

Bromination: Cool the mixture to below 0°C using an ice bath. To this cooled solution, slowly add N-Bromosuccinimide (NBS) (1.2 eq).[4][5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) solvent system.[4]

-

Cyclization: After the disappearance of the ethyl acetoacetate spot on TLC, add thioacetamide (1.0 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2-3 hours.

-

Work-up: After cooling the reaction mixture to room temperature, filter to remove any insoluble substances.[4]

-

Basification and Extraction: To the filtrate, add ammonia solution to basify the mixture. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Ethyl Acetoacetate (EAA) | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.2 eq[4][5] |

| Thioacetamide | 1.0 eq |

| Solvents | |

| Water:THF Ratio | 2.5:1 (v/v)[7] |

| Reaction Conditions | |

| Bromination Temperature | < 0°C to Room Temperature[4] |

| Bromination Time | 2 hours[4] |

| Cyclization Temperature | 80°C[4] |

| Cyclization Time | 2-3 hours |

| Work-up & Purification | |

| Extraction Solvent | Ethyl Acetate |

| Purification Method | Column Chromatography |

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. bepls.com [bepls.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl 2-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the preparation of thiazole derivatives. This application note details the synthesis of Ethyl 2-methylthiazole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. Thiazole moieties are present in a wide array of pharmacologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. The described protocol is an adaptation of the classic Hantzsch synthesis, reacting an α-halo-β-ketoester with a thioamide to yield the target thiazole.

Reaction Scheme

The synthesis of this compound proceeds via the condensation of ethyl 2-chloroacetoacetate with thioacetamide. The reaction involves the initial formation of a thiazoline intermediate through nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Figure 1: General reaction scheme for the Hantzsch synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl 2-chloroacetoacetate | 1.0 equivalent | |

| Thioacetamide | 1.0 - 1.2 equivalents | |

| Reaction Conditions | ||

| Solvent | Acetonitrile or Ethanol | |

| Temperature | Reflux (approx. 75-80 °C) | |

| Reaction Time | 2 - 4 hours | |

| Product Information | ||

| Product | This compound | |

| CAS Number | 79836-78-5 | [1] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | Yellow liquid | |

| Yield and Purity | ||

| Yield | ~90% (for analogous reactions) | [2] |

| Purity | >97% (for analogous reactions) | [2] |

| Characterization | ||

| ¹H NMR (CDCl₃, 400 MHz) δ | ~8.1 (s, 1H), 4.3 (q, 2H), 2.7 (s, 3H), 1.3 (t, 3H) | Inferred |

| ¹³C NMR (CDCl₃, 100 MHz) δ | ~165, 162, 148, 120, 61, 19, 14 | Inferred |

| Mass Spectrometry (m/z) | 172.0 [M+H]⁺ |

Experimental Protocols

This protocol is adapted from established procedures for the synthesis of structurally related thiazole-5-carboxylates.[2]

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thioacetamide

-

Acetonitrile (anhydrous)

-

Triethylamine

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thioacetamide (1.2 equivalents) and anhydrous acetonitrile. Stir the mixture to form a suspension.

-

Addition of α-Halo-β-ketoester: Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the stirred suspension at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Base Addition and Reflux: Add triethylamine (2.5 equivalents) dropwise to the reaction mixture. Upon addition, heat the mixture to reflux (approximately 75-80 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound as a yellow liquid.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Hantzsch thiazole synthesis reaction pathway.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of Ethyl 2-methylthiazole-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The thiazole ring is a key pharmacophore found in drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][2] Specifically, ethyl 2-methylthiazole-5-carboxylate and its analogues are valuable building blocks in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies.[3][4] The development of robust and efficient synthetic protocols for these compounds is therefore of significant interest to the drug discovery and development community.